CBL0137 is a small molecule curaxin that exhibits anticancer properties. [, , , , ] It functions as a non-genotoxic agent, meaning it does not directly damage DNA. [] CBL0137 is currently under investigation in Phase I clinical trials for its potential in treating solid tumors and hematological malignancies. [, ]
Mechanism of Action
CBL0137 primarily functions by targeting the facilitates chromatin transcription (FACT) complex. [, , , ] FACT is a histone chaperone crucial for DNA replication and repair processes. [] CBL0137 traps FACT within chromatin, leading to a cascade of downstream effects:
Activation of p53: CBL0137 activates the p53 pathway, a critical tumor suppressor mechanism that can induce cell cycle arrest and apoptosis. [, , ]
Inhibition of NF-κB: CBL0137 downregulates the activity of nuclear factor-kappaB (NF-κB), a protein complex involved in inflammation, cell survival, and tumor progression. [, , ]
Inhibition of MYC, HSF1, and Other Transcriptional Programs: CBL0137 inhibits the activity of MYC and heat shock factor 1 (HSF1), transcription factors often dysregulated in cancer. [, , ] It can also interfere with other transcriptional programs, potentially including those induced by chemotherapeutic agents like gemcitabine. []
Induction of Interferon Response: CBL0137 triggers an interferon response, stimulating the immune system to recognize and target cancer cells. []
Applications
KMT2A-rearranged Leukemia: CBL0137 exhibits significant anti-leukemic activity against KMT2A-rearranged leukemia, a type of leukemia with poor prognosis. [, ] It demonstrates efficacy in both in vitro and in vivo models, including patient-derived xenografts. [, ]
Neuroblastoma: CBL0137 demonstrates preclinical efficacy in neuroblastoma, particularly in MYCN-amplified subtypes. [] It enhances nucleosome destabilization, induces an interferon response, and synergizes with HDAC inhibitors like panobinostat to suppress cancer cell growth. []
Small-Cell Lung Cancer: CBL0137 synergizes with cisplatin, a standard chemotherapy drug, to effectively target tumor-initiating cells in small-cell lung cancer. [] It achieves this by increasing NOTCH1 expression, a tumor suppressor, through epigenetic modulation. []
Colorectal Cancer: CBL0137 shows potential in preventing colorectal carcinogenesis, partly by suppressing the Wnt signaling pathway, a critical pathway often dysregulated in this cancer. []
Glioblastoma: CBL0137 exhibits efficacy in preclinical models of glioblastoma, including those resistant to temozolomide, the standard chemotherapy drug. [] It effectively crosses the blood-brain barrier and accumulates in tumor tissue, inducing apoptosis and suppressing tumor cell proliferation. []
Pancreatic Cancer: CBL0137 demonstrates efficacy against pancreatic cancer models, including gemcitabine-resistant cells and patient-derived xenografts. [] Its ability to target cancer stem cells and synergize with gemcitabine highlights its therapeutic potential for this aggressive cancer. []
HIV-1 Latency: Research suggests that CBL0137 has the potential to reverse HIV-1 latency, a significant challenge in curing HIV infection. [] It shows promise in reactivating latent HIV-1 reservoirs in cell lines and patient-derived peripheral blood mononuclear cells. []
Related Compounds
Curaxins
Compound Description: Curaxins are a class of small molecules with anticancer activity demonstrated in different models of cancer in mice. [] They are designed to regulate p53 and nuclear factor-κB simultaneously and to prevent resistance caused by a single target. [] Curaxins modulate several important signaling pathways involved in the pathogenesis of various cancers through inhibition of the chromatin remodeling complex FACT. []
Relevance: CBL0137 hydrochloride is a second-generation derivative of the curaxin family. [] This class of compounds shares a common structural scaffold and mechanism of action, which involves intercalation into DNA and interference with histone/DNA binding. []
Panobinostat
Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor that functions as a targeted anticancer agent. [] Like curaxins, HDAC inhibitors induce chromatin decondensation but through a distinct mechanism. []
Relevance: Studies have shown synergistic anticancer effects when combining CBL0137 hydrochloride with panobinostat in preclinical models of leukemia [] and neuroblastoma. [] This synergy stems from the dual targeting of chromatin stability, enhancing nucleosome destabilization, inducing an IFN response, and inhibiting DNA damage repair. []
Gemcitabine
Compound Description: Gemcitabine is a standard-of-care chemotherapeutic agent used in the treatment of pancreatic ductal adenocarcinoma (PDA). [] It targets ribonucleotide reductase in cells. []
Relevance: Research indicates a synergistic relationship between CBL0137 hydrochloride and gemcitabine in preclinical PDA models. [] This synergy is attributed to CBL0137 hydrochloride's ability to inhibit several transcriptional programs induced by gemcitabine, including NF-kappaB response and ribonucleotide reductase expression. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CBL0137 is a member of the class of carbazoles that is 9H-carbazole which is substituted by acetyl groups at positions 3 and 6, and by a 2-isopropylethyl group on the nitrogen atom (position 9). It is a modulator of histone chaperone FACT (FAcilitates Chromatin Transcription) - interaction of CBL0137 with the FACT complex results in simultaneous NF-kappa beta suppression, Heat Shock Transcription Factor 1 (HSF1) suppression and p53 activation - and shows antitumour effects in animal models of various cancers. It has a role as a NF-kappaB inhibitor, a p53 activator, an antineoplastic agent and an apoptosis inducer. It is a member of carbazoles, a secondary amino compound, a tertiary amino compound, an aromatic ketone and a methyl ketone.
Highly potent, selective CRTH2/DP2 antagonist (Ki values are 0.6, 1200 and 10,000 nM for DP2, DP1 and TP respectively). BAY-u3405 analog. Shows renoprotective effects in vivo. Orally active. The biological effects of prostaglandin D2 are transduced by at least two 7-transmembrane G-protein coupled receptors, designated DP1 and CRTH2/DP2. BAY-u3405 (Ramatroban) is an approved human medication for the treatment of allergic rhinitis that has documented activity as an antagonist of both the TP and CRTH2/DP2 receptors. CAY10471 is an analog of BAY-u3405 which contains modifications that increase both its potency and selectivity for the human CRTH2/DP2 receptor. CAY10471 binds to the human CRTH2/DP2, DP1, and TP receptors with Ki values of 0.6, 1200, and >10,000 nM, respectively.
CAY 10471 is a potent, highly selective CRTH2/DP 2 receptor antagonist. CAY10471 binds to the human CRTH2/DP2, DP1, and TP receptors with Ki values of 0.6, 1200, and >10,000 nM. Cat#531655 is a racemic mixture of CAY10471.
Prostaglandin E2 (PGE2) is the major PG synthesized at sites of inflammation and plays an important role in different inflammatory diseases. It acts as a mediator of pain and inflammation and promotes bone destruction. The increased synthesis of PGE2 during inflammation can be accounted for by increased expression of both cyclooxygenase-2 (COX-2) and microsomal PGE synthase-1 (mPGES-1). CAY10526 is an inhibitor of PGE2 production through the selective modulation of mPGES-1 expression. It dose-dependently inhibits PGE2 production in lipopolysaccharide-stimulated RAW 264.7 cells with an IC50 value of 1.8 µM without any effect on COX-2 expression. Selective inhibitor of mPGES-1; Novel inhibitor of NF-κB signaling pathway CAY10526 is a selective inhibitor of mPGES-1. It also acts as an inhibitor of the NF-κB signaling pathway.
Stearoyl-CoA desaturase (SCD) catalyzes the committed step of the conversion of saturated, long-chain fatty acids to monounsaturated fatty acids. The SCD1 gene is thought to play a key role in lipid homeostasis and body weight regulation. Thus, modulating SCD1 activity pharmacologically may be a useful tool for regulating type 2 diabetes, dyslipidemia, and obesity. CAY10566 is a potent and selective inhibitor of SCD1 that demonstrates IC50 values of 4.5 and 26 nM in mouse and human enzymatic assays, respectively. This compound inhibits the conversion of saturated, long-chain fatty acyl-CoAs to monounsaturated, long-chain fatty acyl-CoAs in HepG2 cells with IC50 values of 7.9 and 6.8 nM, respectively, when heptadecanoic acid and palmitic acid are used as the substrate. CAY10566 is a potent and selective inhibitor of SCD1 that demonstrates IC50 values of 4.5 and 26 nM in mouse and human enzymatic assays, respectively.
CAY10499 is a non-selective lipase inhibitor (IC50s = 144, 90, and 14 nM for human recombinant MAGL, HSL, and FAAH, respectively). It also inhibits ATGL, DAGLa, ABHD6, and CES1 by 95, 60, 90, and 95%, respectively, when used at a concentration of 5 mM. CAY10499 inhibits the growth of MCF-7, MDA-MB-231, COV318, and OVCAR-3 cancer cells (IC50s = 4.2, 46, 106.7, and 79.8 µM, respectively). In vivo, CAY10499 reduces FRUC diet- and AIN-93M diet-induced increases in cytosolic lipase activity in rats. CAY10499 is a potent and selective monoglyceride lipase inhibitor exhibiting an IC50 of 90 nM for the recombinant enzyme.
CAN-508 is a member of the class of pyrazoles that is 1H-pyrazole substituted by amino, (4-hydroxyphenyl)diazenyl, and amino groups at positions 3, 4 and 5, respectively. It is a CDK9 inhibitor (IC50 = 0.35 muM) with 38-fold selectivity for CDK9/cyclin T over other CDK/cyclin complexes. It has a role as an angiogenesis inhibitor, an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of pyrazoles, a member of phenols, an aromatic amine and a monoazo compound.